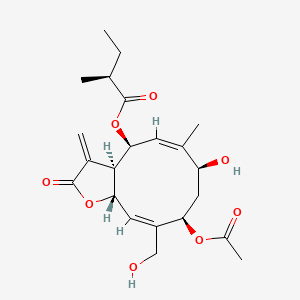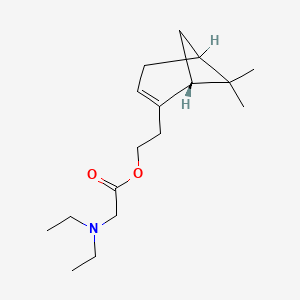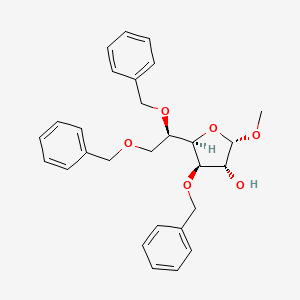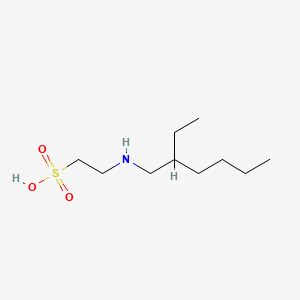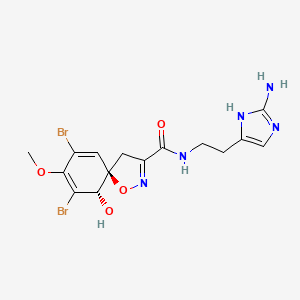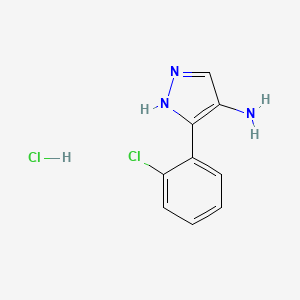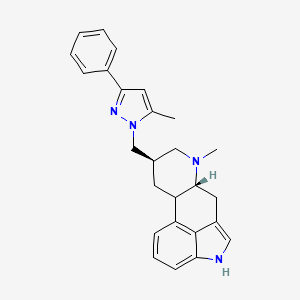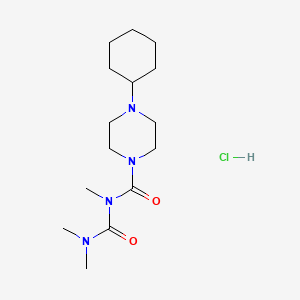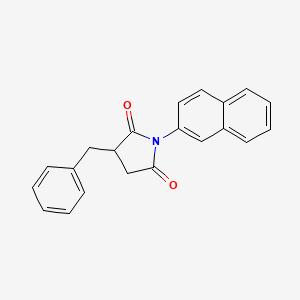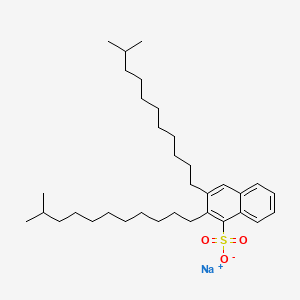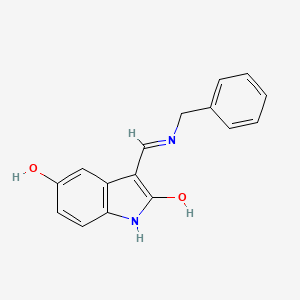
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- is a heterocyclic compound that belongs to the class of pyridoisoindolesPyridoisoindoles are known for their diverse biological activities, including cytostatic, antiviral, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyridoisoindole esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridoisoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridoisoindole derivatives .
Aplicaciones Científicas De Investigación
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting cytostatic and antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- include other pyridoisoindole derivatives and related heterocyclic compounds such as indoles and isoquinolines .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features and biological activities.
Propiedades
Número CAS |
141388-85-4 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-oxo-3-phenyl-6H-pyrido[2,1-a]isoindole-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-22(2)20(24)18-12-17(14-8-4-3-5-9-14)21(25)23-13-15-10-6-7-11-16(15)19(18)23/h3-12H,13H2,1-2H3 |
Clave InChI |
UVBZZOIHBROPPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C2C3=CC=CC=C3CN2C(=O)C(=C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



